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Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325 Get Quote

BPI-9016M Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with BPI-
9016M. The information is compiled from preclinical and clinical research data to address

potential issues related to off-target effects and experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of BPI-9016M?

A1: BPI-9016M is a potent, orally active, small-molecule inhibitor that dually targets both the c-

Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] These kinases

are often overexpressed in various tumor cells and play crucial roles in tumor proliferation,

survival, invasion, and metastasis.[1]

Q2: Has BPI-9016M shown inhibitory activity against kinases other than c-Met and AXL?

A2: Yes, preclinical studies have indicated that BPI-9016M can inhibit other kinases, which may

be considered off-target effects. At a concentration of 0.2 μM, BPI-9016M demonstrated 88–

100% inhibition of KDR (VEGFR2), DDR2, and Ron kinases in vitro.[3] The half-maximal

inhibitory concentration (IC50) of BPI-9016M against VEGFR was reported to be 30 nM.[3]

Q3: What are the common treatment-related adverse events (TRAEs) observed in clinical trials

with BPI-9016M?
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A3: In Phase I and Phase Ib clinical trials involving patients with non-small cell lung cancer

(NSCLC), several TRAEs have been reported. The most common include elevated alanine

transaminase (ALT) and aspartate aminotransferase (AST), increased bilirubin, dysgeusia

(altered taste), constipation, and hypertension.[4][5][6]

Q4: Are there any serious adverse events (SAEs) associated with BPI-9016M?

A4: Grade 3 or higher TRAEs reported in clinical studies include hypertension, pulmonary

embolism, laryngeal pain, and thrombocytopenia.[4][5][6]

Q5: We are observing unexpected phenotypic changes in our cell-based assays that do not

seem to be mediated by c-Met or AXL inhibition. What could be the cause?

A5: Unexplained cellular phenotypes could be due to BPI-9016M's off-target activities. For

instance, its inhibitory effect on kinases like KDR (VEGFR2) could impact angiogenesis-related

signaling pathways.[3] Additionally, BPI-9016M has been shown to upregulate miR-203,

leading to the repression of Dickkopf-related protein 1 (DKK1), which can affect cell migration

and invasion.[7][8] It is advisable to investigate these alternative pathways.

Q6: In our animal models, we are observing toxicities that were not anticipated. How can we

troubleshoot this?

A6: The observed toxicities could be linked to the known off-target profile of BPI-9016M. For

example, hypertension observed in clinical trials might be related to the inhibition of VEGFR.[3]

[6] Consider monitoring blood pressure in your animal models. Furthermore, the two major

metabolites of BPI-9016M, M1 and M2-2, have been found to have significantly higher

exposure levels (AUC) than the parent compound in humans and may have their own

pharmacological and toxicological profiles.[5][6]

Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation
assays.

Possible Cause 1: The expression levels of c-Met and AXL can vary significantly between

different cell lines, affecting their sensitivity to BPI-9016M.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/369945302_Safety_efficacy_and_pharmacokinetics_of_BPI-9016M_in_c-MET_overexpression_or_MET_exon_14_skipping_mutation_patients_with_locally_advanced_or_metastatic_non-small-cell_lung_cancer_a_phase_Ib_study
https://www.researchgate.net/publication/338637437_First-in-human_phase_I_study_of_BPI-9016M_a_dual_METAxl_inhibitor_in_patients_with_non-small_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/31948451/
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://www.researchgate.net/publication/369945302_Safety_efficacy_and_pharmacokinetics_of_BPI-9016M_in_c-MET_overexpression_or_MET_exon_14_skipping_mutation_patients_with_locally_advanced_or_metastatic_non-small-cell_lung_cancer_a_phase_Ib_study
https://www.researchgate.net/publication/338637437_First-in-human_phase_I_study_of_BPI-9016M_a_dual_METAxl_inhibitor_in_patients_with_non-small_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/31948451/
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966871/
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6299440/
https://pubmed.ncbi.nlm.nih.gov/30613269/
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966871/
https://pubmed.ncbi.nlm.nih.gov/31948451/
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://www.researchgate.net/publication/338637437_First-in-human_phase_I_study_of_BPI-9016M_a_dual_METAxl_inhibitor_in_patients_with_non-small_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/31948451/
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Step: Before conducting your experiment, perform Western blot or qPCR

analysis to confirm the expression levels of c-Met and AXL in your chosen cell lines.[7]

IC50 values for BPI-9016M in various lung adenocarcinoma cell lines have been reported

to range from 5.3 μM to 27.1 μM.[9]

Possible Cause 2: The experimental conditions, such as cell density and assay duration, can

influence the results.

Troubleshooting Step: Standardize your experimental protocol. Ensure consistent cell

seeding density and a defined endpoint for the proliferation assay (e.g., 48 or 72 hours).

Issue 2: Discrepancy between in vitro and in vivo
results.

Possible Cause 1: Pharmacokinetic properties of BPI-9016M, including its metabolism, can

lead to different effective concentrations in vivo compared to in vitro.

Troubleshooting Step: Be aware that BPI-9016M is metabolized into major active

metabolites M1 and M2-2, which have a much higher area under the curve (AUC) than the

parent drug.[5][6] Consider that the in vivo effects may be a combination of the parent

compound and its metabolites.

Possible Cause 2: The tumor microenvironment in vivo can influence the drug's efficacy.

Troubleshooting Step: When analyzing in vivo results, consider the role of the tumor

microenvironment. The off-target effects of BPI-9016M on kinases like VEGFR2 could

influence the tumor vasculature and contribute to the overall anti-tumor effect.[3]

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BPI-9016M
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Target/Cell Line IC50 Value Notes

c-Met (wild-type) 6 nM [3]

AXL Data not specified

BPI-9016M is a known dual

inhibitor of c-Met and AXL.[1]

[2]

KDR (VEGFR) 30 nM [3]

Lung Cancer Cell Lines 5.3 μM - 27.1 μM

Range observed across

various lung adenocarcinoma

cell lines.[9]

EBC-1 (Lung Cancer Cell) 0.12 μM [3]

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) from Phase I/Ib Clinical

Trials
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Adverse Event
Frequency (All
Grades)

Frequency (Grade
≥3)

References

Alanine Transaminase

(ALT) Elevation
36.8% - 60% Not specified [4][5][6]

Aspartate

Transaminase (AST)

Elevation

28.9% Not specified [4]

Bilirubin Increased 40% Not specified [5][6]

Dysgeusia (Altered

Taste)
40% Not specified [5][6]

Constipation 30% Not specified [5][6]

Hypertension 25% 15% [5][6]

Palmar-Plantar

Erythrodysesthesia
15% Not specified [5][6]

Thrombocytopenia Not specified 2.6% (SAE) [4]

Pulmonary Embolism Not specified 5% [5][6]

Laryngeal Pain Not specified 5% [5][6]

Experimental Protocols
Protocol 1: Western Blot Analysis for c-Met and Downstream Signaling

Cell Lysis: Treat cells with BPI-9016M at desired concentrations for the specified time. Lyse

cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and

transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate with primary antibodies against c-Met, p-c-Met,

AKT, p-AKT, ERK, and p-ERK overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL

substrate.[7]

Protocol 2: Cell Migration and Invasion Assays (Transwell Assay)

Cell Preparation: Serum-starve cells for 24 hours.

Assay Setup: For migration assays, use Transwell inserts with an 8 µm pore size. For

invasion assays, coat the inserts with Matrigel.

Cell Seeding: Seed the serum-starved cells in the upper chamber in a serum-free medium.

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add BPI-
9016M at various concentrations to both chambers.

Incubation: Incubate for 24-48 hours.

Analysis: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and

stain the cells on the lower surface with crystal violet. Count the number of migrated/invaded

cells under a microscope.[7]
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Caption: Signaling pathways affected by BPI-9016M.
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Unexpected Experimental Result
(e.g., toxicity, phenotype)

Is the result explainable by
c-Met/AXL inhibition?

Result likely due to
on-target effects.

Yes

Consider known off-target effects:
- VEGFR inhibition?

- KDR/DDR2/Ron inhibition?

No

Investigate alternative pathways:
- Angiogenesis (VEGFR)

- miR-203/DKK1 axis

Consider effects of metabolites
(M1 and M2-2)
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experimental protocol

(e.g., dosage, cell line validation)

Metabolites may have distinct
pharmacological activity.

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected BPI-9016M results.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1192325?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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